2-Cyanoadenosine

Description

BenchChem offers high-quality 2-Cyanoadenosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyanoadenosine including the price, delivery time, and more detailed information at info@benchchem.com.

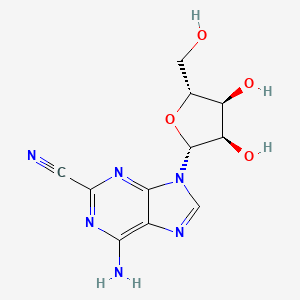

Structure

3D Structure

Properties

IUPAC Name |

6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N6O4/c12-1-5-15-9(13)6-10(16-5)17(3-14-6)11-8(20)7(19)4(2-18)21-11/h3-4,7-8,11,18-20H,2H2,(H2,13,15,16)/t4-,7-,8-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFQPWKHCCVUSEB-TZQXKBMNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Cyanoadenosine: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanoadenosine is a synthetic purine nucleoside analogue characterized by a nitrile group at the C2 position of the adenine base. This modification imparts distinct chemical and biological properties, positioning it as a molecule of interest for therapeutic applications, particularly in the realms of immunology and oncology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of 2-Cyanoadenosine, with a focus on its potential mechanisms of action.

Chemical Structure and Identification

2-Cyanoadenosine is a derivative of the naturally occurring nucleoside adenosine. The core structure consists of an adenine nucleobase attached to a ribose sugar moiety via a β-N9-glycosidic bond. The defining feature of 2-Cyanoadenosine is the substitution of the hydrogen atom at the second position of the purine ring with a cyano (-C≡N) group.

Table 1: Chemical Identifiers for 2-Cyanoadenosine

| Identifier | Value |

| IUPAC Name | 6-amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purine-2-carbonitrile[1] |

| CAS Number | 79936-11-1[1] |

| PubChem CID | 11208563[1] |

| Molecular Formula | C₁₁H₁₂N₆O₄[1] |

| SMILES | C1=NC2=C(N=C(N=C2N1[C@H]3--INVALID-LINK--CO)O">C@@HO)C#N)N[1] |

Physicochemical Properties

The physicochemical properties of 2-Cyanoadenosine are crucial for its behavior in biological systems and for the development of analytical methods. While experimental data for some properties are limited, predicted values provide useful estimates.

Table 2: Physicochemical Properties of 2-Cyanoadenosine

| Property | Value | Source |

| Molecular Weight | 292.25 g/mol | PubChem |

| Boiling Point (Predicted) | 769.1 ± 70.0 °C | ChemicalBook |

| Density (Predicted) | 2.07 ± 0.1 g/cm³ | ChemicalBook |

| pKa (Predicted) | 13.04 ± 0.70 | ChemicalBook |

| XLogP3 | -1 | PubChem |

Biological and Pharmacological Properties

2-Cyanoadenosine is recognized as a purine nucleoside analogue with potential therapeutic applications stemming from its biological activities.

Immunosuppressive Effects

2-Cyanoadenosine has been identified as a biomedical compound with potential for treating autoimmune diseases and chronic inflammatory conditions due to its immunosuppressive effects. The proposed mechanism for this activity is linked to its function as a purine nucleoside analogue. Such analogues are known to interfere with cellular processes, which can be particularly effective in modulating the immune response.

Antitumor Activity

As a purine nucleoside analogue, 2-Cyanoadenosine is suggested to possess broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of purine nucleoside analogues generally involve the inhibition of DNA synthesis and the induction of apoptosis.

Mechanism of Action

The precise mechanism of action of 2-Cyanoadenosine is not yet fully elucidated. However, based on its structural similarity to adenosine and other purine analogues, it is hypothesized to exert its effects through one or more of the following pathways:

-

Metabolic Incorporation and Interference: Like other nucleoside analogues, 2-Cyanoadenosine may be taken up by cells and phosphorylated to its corresponding nucleotide forms. These nucleotide analogues can then interfere with nucleic acid synthesis by inhibiting key enzymes such as DNA and RNA polymerases, or by being incorporated into DNA or RNA, leading to chain termination or dysfunctional genetic material. This disruption of DNA synthesis is a key mechanism for the cytotoxic effects of many anticancer and antiviral nucleoside drugs.

-

Induction of Apoptosis: By interfering with essential cellular processes, purine nucleoside analogues can trigger programmed cell death, or apoptosis. This is a common mechanism of action for many chemotherapeutic agents.

Signaling Pathways

The interaction of 2-Cyanoadenosine with cellular signaling pathways is an area of active investigation. Based on the known roles of adenosine and related compounds, the following pathway is of primary interest:

Adenosine Receptor-cAMP Signaling Pathway

Adenosine receptors are coupled to adenylyl cyclase, the enzyme responsible for the synthesis of the second messenger cAMP. A1 and A3 receptors are typically coupled to inhibitory G proteins (Gi), which decrease adenylyl cyclase activity and lower intracellular cAMP levels. Conversely, A2A and A2B receptors are coupled to stimulatory G proteins (Gs), which activate adenylyl cyclase and increase cAMP levels. The potential interaction of 2-Cyanoadenosine with these receptors could therefore modulate intracellular cAMP concentrations, impacting a wide array of cellular functions.

Figure 1. Putative interaction of 2-Cyanoadenosine with the adenosine receptor-cAMP signaling pathway.

Experimental Protocols

Detailed, validated experimental protocols specifically for 2-Cyanoadenosine are not widely published. However, standard methodologies for the synthesis and analysis of related nucleoside analogues can be adapted.

Synthesis

A general approach for the synthesis of 2-substituted adenosine analogues often involves the modification of a protected adenosine precursor. For 2-Cyanoadenosine, a plausible synthetic route could start from a protected 2-haloadenosine derivative.

Illustrative Synthetic Workflow:

Figure 2. A generalized workflow for the synthesis of 2-Cyanoadenosine.

General Protocol Outline:

-

Protection of Ribose Hydroxyls: The hydroxyl groups of a starting 2-haloadenosine (e.g., 2-chloroadenosine or 2-bromoadenosine) are protected, commonly with acetyl or silyl groups, to prevent side reactions.

-

Cyanation: The protected 2-haloadenosine is reacted with a cyanide source, such as copper(I) cyanide, often in a suitable organic solvent and at elevated temperatures. This step introduces the cyano group at the C2 position.

-

Deprotection: The protecting groups on the ribose moiety are removed to yield the final 2-Cyanoadenosine product.

-

Purification: The crude product is purified, typically using column chromatography or recrystallization.

Analytical Methods

Standard analytical techniques can be employed for the characterization and quantification of 2-Cyanoadenosine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the synthesized compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a suitable method for assessing purity and for quantitative analysis in biological samples.

Toxicity

Specific toxicological data for 2-Cyanoadenosine is not extensively documented. However, as with other nucleoside analogues, potential toxicities should be considered. For instance, the related compound 2-chlorodeoxyadenosine has shown toxicity towards monocytes and lymphocytes. In vitro and in vivo studies are necessary to establish the safety profile of 2-Cyanoadenosine. The toxicity of some 2-cyanoacrylate polymers has been attributed to the release of formaldehyde upon degradation.

Conclusion and Future Directions

2-Cyanoadenosine is a promising purine nucleoside analogue with potential therapeutic applications as an immunosuppressive and antitumor agent. Its unique chemical structure warrants further investigation into its mechanism of action, particularly its interaction with adenosine receptors and its impact on intracellular signaling pathways. Future research should focus on obtaining quantitative binding affinity data, elucidating the specific enzymes and pathways it modulates, and conducting comprehensive toxicological studies. The development of detailed and optimized synthetic and analytical protocols will also be crucial for advancing the study of this compound and exploring its full therapeutic potential.

References

Synthesis of 2-Cyanoadenosine: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of 2-Cyanoadenosine, a valuable compound for research in autoimmune and chronic inflammatory conditions.

2-Cyanoadenosine is a purine nucleoside analog with significant potential in biomedical research, particularly in the study and treatment of autoimmune diseases and chronic inflammatory conditions.[1] Its immunosuppressive effects are a key area of investigation. This guide provides a comprehensive overview of a feasible synthetic route to 2-Cyanoadenosine, including a detailed experimental protocol, characterization data, and a discussion of its potential biological signaling pathways.

Synthetic Strategy: Palladium-Catalyzed Cyanation

The most direct and contemporary approach to the synthesis of 2-Cyanoadenosine involves a palladium-catalyzed cyanation reaction. This method is favored for its efficiency and functional group tolerance. The general strategy starts with a readily available halogenated adenosine precursor, such as 2-chloroadenosine or 2-bromoadenosine, and introduces the cyano group at the 2-position of the purine ring.

The use of non-toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a significant advancement in these reactions, offering a safer alternative to more hazardous reagents like potassium or zinc cyanide.

Experimental Protocol: Synthesis of 2-Cyanoadenosine

This protocol is a representative procedure based on established palladium-catalyzed cyanation methods for heteroaryl halides. Researchers should optimize conditions as needed.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Chloroadenosine | ≥98% | Commercially Available |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Ligand Grade | Commercially Available |

| Potassium Hexacyanoferrate(II) Trihydrate (K₄[Fe(CN)₆]·3H₂O) | ACS Reagent Grade | Commercially Available |

| Sodium Carbonate (Na₂CO₃) | Anhydrous | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |

| Ethyl Acetate | HPLC Grade | Commercially Available |

| Hexanes | HPLC Grade | Commercially Available |

| Methanol | HPLC Grade | Commercially Available |

| Silica Gel | 230-400 mesh | Commercially Available |

Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroadenosine (1.0 mmol), potassium hexacyanoferrate(II) trihydrate (0.4 mmol), palladium(II) acetate (0.05 mmol), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.1 mmol), and sodium carbonate (2.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (10 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane or ethyl acetate to afford pure 2-cyanoadenosine.

Expected Yield and Purity

| Parameter | Expected Value |

| Yield | 60-80% |

| Purity | >95% (by HPLC) |

Characterization of 2-Cyanoadenosine

The identity and purity of the synthesized 2-cyanoadenosine should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shifts (δ, ppm) in DMSO-d₆ |

| ¹H NMR | Signals corresponding to the ribose protons (H-1', H-2', H-3', H-4', H-5'), the exocyclic amino protons (-NH₂), and the C-8 proton of the purine ring. |

| ¹³C NMR | Signals for the carbon atoms of the purine ring (including the cyano carbon) and the ribose moiety. |

Note: Specific chemical shift values for 2-Cyanoadenosine are not widely published. The expected spectra would be consistent with the adenosine scaffold, with the C-2 position showing a chemical shift influenced by the electron-withdrawing cyano group.

Mass Spectrometry (MS)

| Technique | Expected m/z |

| Electrospray Ionization (ESI-MS) | [M+H]⁺ and/or [M+Na]⁺ corresponding to the molecular weight of 2-Cyanoadenosine (C₁₁H₁₂N₆O₄, MW: 292.25 g/mol ). |

Signaling Pathways and Mechanism of Action

The precise signaling pathways through which 2-Cyanoadenosine exerts its immunosuppressive effects are still under active investigation. However, as an adenosine analog, it is likely to interact with adenosine receptors (A₁, A₂A, A₂B, and A₃), which are G protein-coupled receptors involved in a wide range of physiological processes, including the modulation of immune responses.

Activation of adenosine receptors, particularly the A₂A receptor on immune cells, can lead to an increase in intracellular cyclic AMP (cAMP) levels. This elevation in cAMP can, in turn, inhibit the activation and function of various immune cells, such as T cells and macrophages, thereby producing an anti-inflammatory and immunosuppressive effect.

This technical guide provides a foundational understanding for the synthesis and study of 2-Cyanoadenosine. Researchers are encouraged to consult the primary literature for further details and to adapt these methodologies to their specific laboratory contexts. The continued investigation into the synthesis and biological activity of this and other adenosine analogs holds promise for the development of novel therapeutics for a range of diseases.

References

The Discovery and Profile of 2-Cyanoadenosine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanoadenosine is a synthetic purine nucleoside analogue that has garnered interest within the scientific community for its potential therapeutic applications. As a derivative of adenosine, a ubiquitous signaling molecule in the human body, 2-Cyanoadenosine's biological activities are primarily centered around its interaction with adenosine receptors. This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and biological evaluation of 2-Cyanoadenosine and its closely related analogues, with a focus on its role as an adenosine A₂A receptor agonist. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction and Historical Context

The exploration of adenosine analogues as therapeutic agents has been a long-standing endeavor in medicinal chemistry. Adenosine itself plays a crucial role in a myriad of physiological processes by activating four subtypes of G protein-coupled receptors: A₁, A₂A, A₂B, and A₃. The development of subtype-selective ligands has been a key objective to harness the therapeutic potential of adenosine signaling while minimizing off-target effects.

Modification of the C2 position of the adenosine purine ring has been a fruitful strategy for modulating receptor affinity and selectivity. The introduction of a cyano group at this position led to the development of 2-Cyanoadenosine and related compounds. While the precise first synthesis of 2-Cyanoadenosine is not prominently documented in readily available literature, research into C2-substituted adenosine derivatives points to a broader effort to understand the structure-activity relationships (SAR) at adenosine receptors. A closely related compound, 2-(6-cyano-1-hexyn-1-yl)adenosine, has been identified as an adenosine A₂A receptor agonist, suggesting that the cyano moiety at the C2 position is compatible with agonist activity at this receptor subtype.[1]

Synthesis of 2-Substituted Adenosine Analogues

The synthesis of 2-Cyanoadenosine and its analogues typically involves the modification of a pre-existing adenosine scaffold. A general and robust method for introducing substituents at the C2 position is through palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Stille couplings, on a 2-halo-adenosine precursor.

General Synthetic Workflow

The synthesis of C2-substituted adenosine analogues can be conceptualized in the following workflow:

Experimental Protocol: Synthesis of a 2-Alkynyladenosine Derivative (A Representative Analogue)

While a specific protocol for 2-Cyanoadenosine is not detailed in the reviewed literature, the following procedure for a related C2-alkynyl derivative provides a representative methodology.

Materials:

-

2-Iodoadenosine

-

Terminal alkyne (e.g., 6-cyano-1-hexyne for 2-(6-cyano-1-hexyn-1-yl)adenosine)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel)

Procedure:

-

To a solution of 2-iodoadenosine in anhydrous DMF, add the terminal alkyne, CuI, and triethylamine.

-

Purge the reaction mixture with an inert gas (e.g., argon or nitrogen).

-

Add the palladium catalyst and stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 2-alkynyladenosine derivative.

Biological Activity and Signaling Pathways

2-Cyanoadenosine and its analogues primarily exert their biological effects through the activation of adenosine receptors. The available evidence points towards the A₂A adenosine receptor as a key target.[1]

Adenosine A₂A Receptor Signaling Pathway

Activation of the A₂A receptor by an agonist like 2-Cyanoadenosine initiates a G-protein-mediated signaling cascade that results in the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling pathway is involved in various physiological processes, including vasodilation, inhibition of inflammation, and neurotransmission.

Quantitative Biological Data

Quantitative data on the binding affinity and functional potency of 2-Cyanoadenosine at adenosine receptor subtypes is not extensively available in the public domain. However, for the related compound, 2-(6-cyano-1-hexyn-1-yl)adenosine (2-CN-Ado), its activity as an A₂A receptor agonist has been demonstrated in vivo.[1] The protective effect of 2-CN-Ado in a rat model of retinal ischemia/reperfusion injury was attenuated by the selective A₂A receptor antagonist, CSC, confirming its mechanism of action through this receptor.[1]

To fully characterize 2-Cyanoadenosine, the following quantitative parameters would need to be determined through in vitro assays:

Table 1: Key Quantitative Parameters for 2-Cyanoadenosine Characterization

| Parameter | Description | Typical Assay |

| Kᵢ (nM) | Inhibition constant; a measure of binding affinity. | Radioligand Competition Binding Assay |

| IC₅₀ (nM) | Half-maximal inhibitory concentration. | Radioligand Competition Binding Assay |

| EC₅₀ (nM) | Half-maximal effective concentration; a measure of functional potency. | cAMP Functional Assay |

| Eₘₐₓ (%) | Maximum efficacy relative to a standard agonist. | cAMP Functional Assay |

Experimental Protocols for Biological Evaluation

To determine the quantitative biological data for 2-Cyanoadenosine, standardized in vitro assays are employed.

Radioligand Competition Binding Assay (for Kᵢ and IC₅₀ determination)

This assay measures the ability of a test compound (2-Cyanoadenosine) to displace a known radiolabeled ligand from its receptor.

Materials:

-

Cell membranes expressing the human adenosine receptor subtype of interest (e.g., A₂A).

-

Radiolabeled ligand (e.g., [³H]-CGS 21680 for A₂A).

-

2-Cyanoadenosine (unlabeled test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, add cell membranes, radiolabeled ligand, and varying concentrations of 2-Cyanoadenosine.

-

Incubate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

cAMP Functional Assay (for EC₅₀ and Eₘₐₓ determination)

This assay measures the ability of an agonist to stimulate the production of intracellular cAMP.

Materials:

-

Whole cells expressing the human adenosine A₂A receptor.

-

2-Cyanoadenosine (test agonist).

-

Standard A₂A agonist (e.g., CGS 21680).

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Add varying concentrations of 2-Cyanoadenosine or the standard agonist to the wells.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Conclusion and Future Directions

2-Cyanoadenosine represents a potentially valuable pharmacological tool and a lead compound for the development of novel therapeutics targeting the adenosine A₂A receptor. Its structural relationship to other known A₂A agonists suggests a role in modulating inflammatory and vascular responses. However, a comprehensive understanding of its pharmacological profile requires further investigation. Future research should focus on the detailed synthesis and purification of 2-Cyanoadenosine, followed by a thorough in vitro characterization of its binding affinities and functional potencies at all four adenosine receptor subtypes. Subsequent in vivo studies can then be designed to explore its therapeutic potential in relevant disease models. The experimental protocols and conceptual frameworks provided in this technical guide offer a solid foundation for these future endeavors.

References

2-Cyanoadenosine: A Technical Guide on Biological Properties and Research Methodologies

Introduction

2-Cyanoadenosine is a synthetic purine nucleoside analogue. Compounds of this class are of significant interest to researchers in drug discovery and development due to their potential to modulate a wide range of physiological processes by interacting with critical cellular targets, most notably adenosine receptors. Adenosine receptors, members of the G protein-coupled receptor (GPCR) superfamily, are integral to numerous signaling pathways and are implicated in a variety of pathological conditions, including inflammatory diseases, autoimmune disorders, and cancer.[1]

This technical guide serves as a resource for researchers, scientists, and drug development professionals, providing an in-depth look at the expected biological properties of 2-Cyanoadenosine, the signaling pathways it is likely to modulate, and the detailed experimental protocols required for its characterization.

Core Biological Properties

Based on its structural similarity to other 2-substituted adenosine analogs, 2-Cyanoadenosine is predicted to be an agonist at one or more of the four adenosine receptor subtypes: A₁, A₂A, A₂B, and A₃. The nature and potency of its activity would be highly dependent on the specific interactions between the 2-cyano group and the receptor binding pocket.

Adenosine Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a critical parameter in determining its potential therapeutic utility. This is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) in competitive radioligand binding assays. While specific data for 2-Cyanoadenosine is unavailable, Table 1 provides representative Kᵢ values for other 2-substituted adenosine analogs to illustrate the expected range of affinities.

Table 1: Representative Adenosine Receptor Binding Affinities of 2-Substituted Adenosine Analogs

| Compound | A₁ Kᵢ (nM) | A₂A Kᵢ (nM) | A₂B Kᵢ (nM) | A₃ Kᵢ (nM) | Reference |

| 2-Chloroadenosine | 6.5 | 14 | >10,000 | 230 | F. E. Parkinson & B. B. Fredholm (1991) |

| 2-Phenylaminoadenosine (CV-1808) | 500 | 100 | >10,000 | >10,000 | K. A. Jacobson et al. (1992) |

| 2-(2-Phenylethyl)adenosine | 13 | 12 | >10,000 | 360 | K. A. Jacobson et al. (1993) |

Note: These values are for illustrative purposes and do not represent data for 2-Cyanoadenosine.

Functional Activity at Adenosine Receptors

The functional consequence of ligand binding is another crucial aspect of its biological profile. For adenosine receptor agonists, this is often measured as the half-maximal effective concentration (EC₅₀) in functional assays, such as those measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels. Table 2 presents example EC₅₀ values for known adenosine receptor agonists.

Table 2: Representative Functional Potencies of Adenosine Receptor Agonists

| Compound | A₁ (cAMP Inhibition) EC₅₀ (nM) | A₂A (cAMP Stimulation) EC₅₀ (nM) | A₂B (cAMP Stimulation) EC₅₀ (nM) | A₃ (cAMP Inhibition) EC₅₀ (nM) | Reference |

| NECA | 10 | 20 | 5,000 | 3 | K. A. Jacobson & Z. G. Gao (2006) |

| CGS-21680 | >1,000 | 22 | >10,000 | >10,000 | M. Williams et al. (1986) |

| IB-MECA | 1,200 | 1,300 | >10,000 | 2.1 | Z. G. Gao & K. A. Jacobson (2007) |

Note: These values are for illustrative purposes and do not represent data for 2-Cyanoadenosine.

Signaling Pathways

2-Cyanoadenosine, as a putative adenosine receptor agonist, would exert its effects by activating downstream signaling cascades. The specific pathway is dependent on the receptor subtype to which it binds.

-

A₁ and A₃ Receptors: These receptors typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channels.

-

A₂A and A₂B Receptors: These receptors are primarily coupled to Gαs proteins, which activate adenylyl cyclase, resulting in an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA).

General signaling pathways of adenosine receptors.

Experimental Protocols

To characterize the biological properties of 2-Cyanoadenosine, a series of standardized in vitro assays are required. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Kᵢ) of 2-Cyanoadenosine for a specific adenosine receptor subtype.

Objective: To determine the concentration of 2-Cyanoadenosine that inhibits 50% of the specific binding of a known radioligand to a given adenosine receptor subtype (IC₅₀), from which the Kᵢ can be calculated.

Materials:

-

Cell membranes expressing the human adenosine receptor of interest (A₁, A₂A, A₂B, or A₃).

-

Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂A, [¹²⁵I]AB-MECA for A₃).

-

2-Cyanoadenosine stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂).

-

Non-specific binding control (a high concentration of a non-radiolabeled agonist, e.g., NECA).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of 2-Cyanoadenosine.

-

In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kₔ), and varying concentrations of 2-Cyanoadenosine or control compounds.

-

Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of 2-Cyanoadenosine and fit the data using a non-linear regression model to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Workflow for a competitive radioligand binding assay.

cAMP Functional Assay

This assay measures the functional potency (EC₅₀) of 2-Cyanoadenosine as an agonist at A₂A or A₂B receptors (stimulation of cAMP) or A₁ or A₃ receptors (inhibition of forskolin-stimulated cAMP).

Objective: To determine the concentration of 2-Cyanoadenosine that produces 50% of the maximal response in terms of cAMP modulation.

Materials:

-

Whole cells expressing the human adenosine receptor of interest.

-

2-Cyanoadenosine stock solution.

-

Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

-

Forskolin (for inhibition assays).

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Seed cells in a 96-well plate and culture overnight.

-

Replace the culture medium with assay buffer and pre-incubate.

-

Add varying concentrations of 2-Cyanoadenosine. For inhibition assays, also add a fixed concentration of forskolin to stimulate adenylyl cyclase.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature.

-

Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit and a plate reader.

-

Plot the cAMP concentration against the log concentration of 2-Cyanoadenosine and fit the data using a non-linear regression model to determine the EC₅₀ value and maximal efficacy (Eₘₐₓ).

Workflow for a cAMP functional assay.

Potential Therapeutic Applications

The potential therapeutic applications of 2-Cyanoadenosine will depend on its specific selectivity and potency profile at the different adenosine receptor subtypes.

-

Anti-Inflammatory and Immunosuppressive Effects: Activation of A₂A and A₃ receptors is known to have potent anti-inflammatory and immunosuppressive effects.[1] If 2-Cyanoadenosine is an agonist at these receptors, it could be a candidate for the treatment of autoimmune diseases and chronic inflammatory conditions.

-

Anticancer Activity: Some purine nucleoside analogs exhibit anticancer properties by interfering with DNA synthesis or inducing apoptosis.[2] The potential of 2-Cyanoadenosine in this area would require investigation in various cancer cell lines.

Conclusion

2-Cyanoadenosine represents a potentially valuable research tool and a starting point for the development of novel therapeutics. While specific biological data for this compound is currently lacking in the public domain, the methodologies and principles outlined in this guide provide a clear roadmap for its comprehensive characterization. The determination of its binding affinities and functional activities at the adenosine receptor subtypes is a critical first step in elucidating its pharmacological profile and exploring its therapeutic potential.

References

In Vitro Mechanism of Action of 2-Cyanoadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro mechanism of action of 2-Cyanoadenosine, a synthetic analog of the endogenous nucleoside adenosine. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a detailed exploration of its molecular interactions and cellular effects.

Core Mechanism of Action: Adenosine Receptor Agonism

Based on the structure-activity relationships of 2-substituted adenosine analogs, 2-Cyanoadenosine is predicted to act as an agonist at adenosine receptors. The primary mechanism of action involves binding to and activating one or more of the four known adenosine receptor subtypes: A₁, A₂A, A₂B, and A₃. These receptors are G protein-coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, leading to changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

A₂A and A₂B Receptors: These receptors are coupled to the stimulatory G protein (Gs). Agonist binding to these receptors activates adenylyl cyclase, leading to an increase in intracellular cAMP concentration.

-

A₁ and A₃ Receptors: These receptors are coupled to the inhibitory G protein (Gi). Agonist binding to these receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

Quantitative Data: Binding Affinity and Functional Potency

Table 1: Predicted Binding Affinity (Ki) of 2-Cyanoadenosine at Human Adenosine Receptor Subtypes

| Receptor Subtype | Predicted Kᵢ (nM) | Rationale |

| A₁ | > 1000 | 2-substitutions on adenosine generally decrease affinity for the A₁ receptor. |

| A₂A | 10 - 50 | 2-alkynyl and other small 2-substitutions often confer high affinity and selectivity for the A₂A receptor. |

| A₂B | > 1000 | 2-substituted adenosines are typically weak at the A₂B receptor. |

| A₃ | 50 - 200 | Some 2-substituted analogs show moderate affinity for the A₃ receptor. |

Table 2: Predicted Functional Activity of 2-Cyanoadenosine

| Assay | Receptor Subtype | Predicted Activity | Predicted EC₅₀/IC₅₀ (nM) |

| cAMP Accumulation | A₂A | Agonist | 20 - 100 |

| cAMP Accumulation | A₂B | Weak Agonist | > 1000 |

| Inhibition of Forskolin-Stimulated cAMP Accumulation | A₁ | Weak Antagonist/Partial Agonist | > 1000 |

| Inhibition of Forskolin-Stimulated cAMP Accumulation | A₃ | Agonist | 100 - 500 |

Signaling Pathways

The activation of adenosine receptors by 2-Cyanoadenosine is expected to trigger downstream signaling cascades, primarily through the modulation of cAMP levels.

A₂A Receptor-Mediated Signaling

Activation of the A₂A receptor by 2-Cyanoadenosine leads to the stimulation of adenylyl cyclase via the Gs alpha subunit. The resulting increase in intracellular cAMP activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, leading to a cellular response.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the mechanism of action of adenosine receptor ligands like 2-Cyanoadenosine.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Objective: To measure the displacement of a radiolabeled ligand from adenosine receptors by 2-Cyanoadenosine.

Materials:

-

Cell membranes expressing the human adenosine receptor subtype of interest (A₁, A₂A, A₂B, or A₃).

-

Radioligand specific for the receptor subtype (e.g., [³H]CGS 21680 for A₂A).

-

2-Cyanoadenosine (test compound).

-

Non-specific binding control (e.g., a high concentration of a known non-radiolabeled agonist or antagonist).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of 2-Cyanoadenosine.

-

In a microplate, incubate the cell membranes with the radioligand and varying concentrations of 2-Cyanoadenosine.

-

Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).

-

Incubate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (concentration of 2-Cyanoadenosine that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay is used to determine whether a compound is an agonist or antagonist at Gs or Gi-coupled receptors and to quantify its potency (EC₅₀ or IC₅₀).

Objective: To measure the effect of 2-Cyanoadenosine on intracellular cAMP levels in cells expressing a specific adenosine receptor subtype.

Materials:

-

Intact cells expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).

-

2-Cyanoadenosine (test compound).

-

Forskolin (an adenylyl cyclase activator, used for studying Gi-coupled receptors).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure for A₂A/A₂B (Gs-coupled) Receptors:

-

Seed cells in a microplate and allow them to adhere.

-

Pre-treat cells with a PDE inhibitor.

-

Add varying concentrations of 2-Cyanoadenosine to the cells.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration using a suitable detection kit.

-

Plot the cAMP concentration against the log of the 2-Cyanoadenosine concentration and determine the EC₅₀ value (concentration that produces 50% of the maximal response).

Procedure for A₁/A₃ (Gi-coupled) Receptors:

-

Seed cells in a microplate and allow them to adhere.

-

Pre-treat cells with a PDE inhibitor.

-

Add varying concentrations of 2-Cyanoadenosine.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specified time at 37°C.

-

Lyse the cells.

-

Measure the cAMP concentration.

-

Plot the inhibition of forskolin-stimulated cAMP production against the log of the 2-Cyanoadenosine concentration and determine the IC₅₀ value.

Conclusion

2-Cyanoadenosine is a promising research compound that is predicted to act as a selective agonist for the A₂A adenosine receptor. Its mechanism of action is centered on the activation of Gs-protein coupled signaling, leading to an increase in intracellular cAMP. The provided experimental protocols offer a framework for the in vitro characterization of 2-Cyanoadenosine and other novel adenosine receptor ligands. Further experimental validation is required to definitively determine the binding affinities and functional potencies of 2-Cyanoadenosine at all four adenosine receptor subtypes. This information will be crucial for its further development as a pharmacological tool or therapeutic agent.

In-Depth Technical Guide to 2-Cyanoadenosine (CAS 79936-11-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the properties and potential uses of 2-Cyanoadenosine (CAS 79936-11-1), a purine nucleoside analogue. Drawing from available scientific literature, this document details the compound's chemical identity, physicochemical properties, and its known biological activities, with a focus on its potential as an anticancer agent. Methodologies for key experiments, including the assessment of cytotoxicity, inhibition of DNA synthesis, and induction of apoptosis, are outlined. Furthermore, this guide presents a hypothesized signaling pathway for 2-Cyanoadenosine's mechanism of action, visualized through a Graphviz diagram, to stimulate further research and discussion within the scientific community.

Chemical Identity and Physicochemical Properties

2-Cyanoadenosine is a synthetic derivative of the naturally occurring nucleoside adenosine. The introduction of a nitrile group at the 2-position of the adenine base distinguishes it from its parent compound.

Table 1: Chemical and Physicochemical Properties of 2-Cyanoadenosine

| Property | Value | Source |

| CAS Number | 79936-11-1 | N/A |

| Molecular Formula | C₁₁H₁₂N₆O₄ | N/A |

| Molecular Weight | 292.25 g/mol | N/A |

| IUPAC Name | 6-amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purine-2-carbonitrile | N/A |

| Synonyms | 2-cyano-adenosine | N/A |

| Appearance | White to off-white powder (predicted) | N/A |

| Solubility | Soluble in DMSO and DMF (predicted) | N/A |

Synthesis

While a specific, detailed synthesis protocol for 2-Cyanoadenosine was not found in the public domain, a general synthetic strategy can be inferred from the synthesis of similar adenosine analogues. A plausible approach involves the chemical modification of a protected adenosine precursor.

A general synthetic scheme for related N⁶-substituted adenosine analogues often starts with a protected adenosine derivative, such as 2',3',5'-tri-O-acetyladenosine. This is then converted to a 6-halo-purine intermediate. Subsequent nucleophilic substitution at the 6-position, followed by modifications at the 2-position and deprotection, would yield the final product. For 2-Cyanoadenosine, a key step would be the introduction of the cyano group at the 2-position of the purine ring.[1][2][3]

Biological Activity and Potential Uses

2-Cyanoadenosine is classified as a purine nucleoside analogue. Compounds of this class are known to exhibit a broad spectrum of antitumor activities, particularly against indolent lymphoid malignancies.[4] The primary mechanisms underlying their anticancer effects are believed to be the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death).[4]

Antiproliferative Activity

Inhibition of DNA Synthesis

A hallmark of many nucleoside analogue anticancer drugs is their ability to interfere with DNA synthesis. After cellular uptake, these compounds are typically phosphorylated to their triphosphate forms, which can then compete with natural deoxynucleoside triphosphates for incorporation into newly synthesizing DNA strands by DNA polymerases. Incorporation of the analogue can lead to chain termination or a dysfunctional DNA molecule, ultimately halting replication.

Induction of Apoptosis

The disruption of DNA synthesis and the accumulation of DNA damage are potent triggers for apoptosis. Adenosine analogues, such as 2-chloro-2'-deoxyadenosine (2-CdA), have been shown to induce apoptosis in both dividing and non-dividing lymphocytes. The mechanism can involve the activation of caspase cascades, which are central to the execution of the apoptotic program.

Hypothesized Mechanism of Action and Signaling Pathway

Based on the known pharmacology of adenosine and its analogues, it is plausible that 2-Cyanoadenosine exerts its effects through interaction with adenosine receptors and/or by intracellular metabolism leading to interference with nucleic acid synthesis.

Adenosine receptors (A₁, A₂A, A₂B, and A₃) are G protein-coupled receptors that are widely expressed and involved in numerous physiological and pathological processes, including cell proliferation and apoptosis. The activation of A₃ adenosine receptors, in particular, has been linked to the reduction of proliferative capacity in various cancer cells. It is hypothesized that 2-Cyanoadenosine may act as an agonist at one or more of these receptors, initiating a downstream signaling cascade that culminates in an antiproliferative response.

A potential signaling pathway is proposed below:

Experimental Protocols

The following are generalized protocols for key experiments to characterize the biological activity of 2-Cyanoadenosine. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Antiproliferative Activity (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2-Cyanoadenosine on cancer cell lines.

Methodology:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare a series of dilutions of 2-Cyanoadenosine in culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of 2-Cyanoadenosine. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value by plotting cell viability against the logarithm of the drug concentration.

DNA Synthesis Inhibition (BrdU Incorporation Assay)

Objective: To measure the effect of 2-Cyanoadenosine on DNA synthesis.

Methodology:

-

Seed cells in a 96-well plate and treat with various concentrations of 2-Cyanoadenosine for a predetermined time (e.g., 24 hours).

-

Add Bromodeoxyuridine (BrdU), a thymidine analog, to the culture medium and incubate for 2-4 hours to allow for its incorporation into newly synthesized DNA.

-

Fix, permeabilize, and denature the cellular DNA according to the manufacturer's protocol.

-

Add an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add the enzyme substrate and measure the colorimetric or chemiluminescent signal.

-

The signal intensity is proportional to the amount of BrdU incorporated, reflecting the rate of DNA synthesis.

Apoptosis Induction (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by 2-Cyanoadenosine.

Methodology:

-

Treat cells with 2-Cyanoadenosine at its IC₅₀ concentration for various time points (e.g., 24, 48, 72 hours).

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Future Directions

Further research is warranted to fully elucidate the therapeutic potential of 2-Cyanoadenosine. Key areas for future investigation include:

-

Quantitative analysis: Determining the IC₅₀ values of 2-Cyanoadenosine against a broad panel of cancer cell lines.

-

Mechanism of action: Investigating the specific molecular targets of 2-Cyanoadenosine, including its affinity for different adenosine receptor subtypes and its effects on key enzymes involved in nucleotide metabolism.

-

In vivo studies: Evaluating the efficacy and toxicity of 2-Cyanoadenosine in animal models of cancer.

-

Synthesis optimization: Developing a robust and scalable synthesis protocol for 2-Cyanoadenosine to facilitate further research and development.

Conclusion

2-Cyanoadenosine is a purine nucleoside analogue with potential as an anticancer agent. Its hypothesized mechanism of action involves the inhibition of DNA synthesis and induction of apoptosis, possibly through the modulation of adenosine receptor signaling pathways. This technical guide provides a foundation for further research into this promising compound, outlining its known properties and providing standardized protocols for its biological evaluation. The scientific community is encouraged to build upon this knowledge to fully characterize the therapeutic potential of 2-Cyanoadenosine.

References

- 1. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NEW BASE-ALTERED ADENOSINE ANALOGUES: SYNTHESIS AND AFFINITY AT ADENOSINE A1 and A2A RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Cyanoadenosine | 79936-11-1 [amp.chemicalbook.com]

An In-depth Technical Guide to 2-Cyanoadenosine as a Purine Nucleoside Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanoadenosine is a purine nucleoside analogue with potential therapeutic applications stemming from its cytotoxic properties. As with other 2-substituted purine nucleosides, its mechanism of action is believed to involve the inhibition of DNA synthesis and the induction of apoptosis, positioning it as a candidate for anticancer and immunosuppressive therapies. This technical guide provides a comprehensive overview of 2-Cyanoadenosine, drawing on data from closely related and better-studied analogues like 2-chlorodeoxyadenosine (Cladribine) to elucidate its chemical properties, synthesis, biological activity, and mechanism of action. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and development in this area.

Introduction

Purine nucleoside analogues are a class of chemotherapeutic agents that mimic endogenous purine nucleosides, thereby interfering with cellular metabolic processes.[1][2] 2-Cyanoadenosine belongs to this class and is characterized by a cyano group at the 2-position of the adenine base. While specific research on 2-Cyanoadenosine is limited, the broader class of 2-substituted purine nucleosides has demonstrated significant therapeutic potential, particularly in the treatment of hematological malignancies and autoimmune diseases.[3][4] These compounds are known to be cytotoxic to both actively dividing and quiescent cells, a property attributed to their ability to disrupt DNA synthesis and repair, and to trigger programmed cell death (apoptosis).[5] This guide will synthesize the available information on 2-Cyanoadenosine and leverage the extensive knowledge of related compounds to provide a thorough technical resource.

Chemical Properties and Synthesis

Chemical Structure: 2-Cyanoadenosine Molecular Formula: C₁₁H₁₂N₆O₄ Molecular Weight: 292.25 g/mol CAS Number: 79936-11-1

General Synthesis of 2-Substituted Adenosine Analogues:

The synthesis of 2-substituted adenosine analogues like 2-Cyanoadenosine typically starts from a readily available adenosine derivative, such as 2-iodoadenosine. The general strategy involves a cross-coupling reaction to introduce the desired substituent at the 2-position of the purine ring.

A plausible synthetic route for 2-Cyanoadenosine would involve the following key steps:

-

Protection of the Ribose Hydroxyl Groups: To prevent unwanted side reactions, the hydroxyl groups of the ribose sugar are typically protected with groups like acetyl (Ac) or tert-butyldimethylsilyl (TBDMS).

-

Introduction of a Leaving Group at the 2-Position: Starting with adenosine, a good leaving group, such as a halogen (e.g., iodine or bromine), is introduced at the 2-position of the adenine ring. This is often achieved through diazotization followed by a Sandmeyer-type reaction.

-

Cyanation Reaction: The 2-halo-adenosine derivative is then subjected to a cyanation reaction. This can be accomplished using a cyanide source, such as copper(I) cyanide or potassium cyanide, often in the presence of a palladium or copper catalyst.

-

Deprotection: Finally, the protecting groups on the ribose moiety are removed to yield the target compound, 2-Cyanoadenosine.

A generalized workflow for this synthesis is depicted below.

Biological Activity and Therapeutic Potential

Purine nucleoside analogues exhibit a broad spectrum of biological activities, including anticancer and immunosuppressive effects. Their therapeutic efficacy is largely due to their cytotoxicity towards lymphocytes. While specific data for 2-Cyanoadenosine is not widely available, the activities of related compounds suggest its potential in treating:

-

Hematological Malignancies: Compounds like Cladribine are effective against hairy cell leukemia, chronic lymphocytic leukemia, and non-Hodgkin's lymphoma.

-

Autoimmune Diseases: Cladribine has been approved for the treatment of relapsing-remitting multiple sclerosis.

Mechanism of Action

The cytotoxic effects of 2-substituted purine nucleoside analogues are primarily mediated through two interconnected mechanisms: inhibition of DNA synthesis and induction of apoptosis.

Inhibition of DNA Synthesis

Upon cellular uptake, 2-Cyanoadenosine is expected to be phosphorylated by intracellular kinases, such as deoxycytidine kinase (dCK), to its active triphosphate form. This active metabolite can then interfere with DNA synthesis through multiple pathways:

-

Inhibition of Ribonucleotide Reductase (RNR): The triphosphate analogue can act as a potent inhibitor of RNR, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis. Inhibition of RNR leads to a depletion of the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), thereby halting DNA replication.

-

Incorporation into DNA: The analogue triphosphate can be recognized by DNA polymerases and incorporated into the growing DNA strand. The presence of the modified base can disrupt the normal DNA structure, leading to chain termination or the creation of DNA strand breaks upon attempted repair.

References

- 1. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 2. Nucleoside analogues and nucleobases in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Introduction - Clinical Review Report: Cladribine (Mavenclad) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

2-Cyanoadenosine: A Technical Guide to its Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanoadenosine, a purine nucleoside analogue, represents a promising yet underexplored molecule in the landscape of therapeutic development. As a member of a class of compounds known for their broad antitumor activities, 2-cyanoadenosine is postulated to exert its effects through mechanisms common to nucleoside analogues, including the inhibition of DNA synthesis and the induction of apoptosis. This technical guide provides a comprehensive overview of the potential therapeutic applications of 2-cyanoadenosine, drawing upon the established knowledge of its closely related analogues to infer its pharmacological profile. This document aims to serve as a foundational resource for researchers and drug development professionals, offering insights into its potential mechanisms of action, suggested experimental protocols for its evaluation, and a framework for its future investigation as a therapeutic agent.

Introduction

Purine nucleoside analogues have long been a cornerstone in the treatment of various malignancies, particularly hematological cancers. Their structural similarity to endogenous nucleosides allows them to interfere with critical cellular processes, leading to cytotoxicity in rapidly proliferating cancer cells. 2-Cyanoadenosine, with its characteristic cyano group at the 2-position of the adenine ring, is a subject of growing interest for its potential therapeutic applications. While direct and extensive research on 2-cyanoadenosine is limited, the well-documented activities of its structural relatives, such as 2-chloroadenosine and cladribine (2-chloro-2'-deoxyadenosine), provide a strong rationale for its investigation as an antitumor agent. This guide synthesizes the available information and provides a roadmap for the systematic evaluation of 2-cyanoadenosine's therapeutic potential.

Potential Therapeutic Applications

The primary therapeutic application envisioned for 2-Cyanoadenosine is in oncology, specifically in the treatment of indolent lymphoid malignancies.[1] This is based on the established efficacy of other purine nucleoside analogs in these types of cancers.

Antitumor Activity

The core hypothesis for the therapeutic utility of 2-Cyanoadenosine lies in its potential as an antitumor agent. Purine nucleoside analogues are known to exhibit broad antitumor activity, particularly against lymphoid malignancies.[1] The proposed mechanisms behind this activity are twofold:

-

Inhibition of DNA Synthesis: Like its analogues, 2-Cyanoadenosine is expected to be metabolized intracellularly to its triphosphate form. This metabolite can then act as a competitive inhibitor of DNA polymerases, leading to the termination of DNA chain elongation and, consequently, the inhibition of DNA replication. This is a critical mechanism for targeting rapidly dividing cancer cells.

-

Induction of Apoptosis: Purine nucleoside analogues are potent inducers of programmed cell death, or apoptosis.[1] The accumulation of the triphosphate metabolite can trigger the intrinsic apoptotic pathway.

Inferred Mechanism of Action

Based on the known mechanisms of its analogues, the proposed mechanism of action for 2-Cyanoadenosine is detailed below.

Cellular Uptake and Metabolism

2-Cyanoadenosine is expected to enter cells via nucleoside transporters. Once inside the cell, it is likely phosphorylated by cellular kinases, such as deoxycytidine kinase, to its active triphosphate form, 2-cyano-deoxyadenosine triphosphate (2-CN-dATP).

Intracellular Signaling Pathways

The accumulation of 2-CN-dATP is hypothesized to trigger a cascade of events leading to apoptosis. This is thought to occur through the activation of the intrinsic apoptotic pathway.

Quantitative Data (Inferred from Analogues)

Table 1: In Vitro Cytotoxicity of 2-Substituted Adenosine Analogues

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-chloro-2'-deoxyadenosine | CCRF-CEM (T-lymphoblastoid) | 0.045 | [2] |

| 2-bromo-2'-deoxyadenosine | CCRF-CEM (T-lymphoblastoid) | 0.068 | [2] |

| 2-chloroadenine | L1210 (Murine leukemia) | ~1 |

Table 2: Adenosine Receptor Binding Affinity of 2-Substituted Adenosine Analogues

| Compound | Receptor Subtype | Ki (nM) | Reference |

| 2-chloroadenosine | A1 | ~10 | |

| 2-chloroadenosine | A2A | ~20 | |

| 2-chloroadenosine | A3 | ~100 | |

| 2-chloro-N6-(3-iodobenzyl)-adenosine-5′-N-methyluronamide | A3 | 0.33 |

Experimental Protocols (Adapted from Analogue Studies)

The following are detailed experimental protocols adapted from studies on 2-substituted adenosine analogues. These can serve as a starting point for the investigation of 2-cyanoadenosine.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

-

Target cancer cell line (e.g., CCRF-CEM)

-

Complete culture medium

-

2-Cyanoadenosine

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of 2-Cyanoadenosine in complete culture medium.

-

Remove the medium from the wells and add the 2-Cyanoadenosine dilutions. Include a vehicle control.

-

Incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.

Materials:

-

Target cancer cell line

-

2-Cyanoadenosine

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with 2-Cyanoadenosine at various concentrations for a specified time (e.g., 24, 48 hours).

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

DNA Synthesis Inhibition Assay ([³H]-Thymidine Incorporation)

This assay measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine.

Materials:

-

Target cancer cell line

-

Complete culture medium

-

2-Cyanoadenosine

-

[³H]-Thymidine

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Seed cells in a 24-well plate and treat with 2-Cyanoadenosine for the desired time.

-

Add [³H]-Thymidine to each well and incubate for 4 hours.

-

Wash the cells with cold PBS.

-

Precipitate the DNA by adding cold 10% TCA and incubating on ice for 30 minutes.

-

Wash the precipitate with 5% TCA and then with ethanol.

-

Solubilize the precipitate in 0.1 N NaOH.

-

Measure the radioactivity using a scintillation counter.

Conclusion and Future Directions

2-Cyanoadenosine holds significant promise as a potential therapeutic agent, particularly in the field of oncology. While direct experimental evidence for its efficacy and mechanism of action is currently limited, the extensive research on its structural analogues provides a strong foundation for its further investigation. The proposed mechanisms of DNA synthesis inhibition and apoptosis induction are consistent with the activities of a well-established class of antitumor drugs.

Future research should focus on the systematic evaluation of 2-cyanoadenosine's biological activities. Key areas of investigation include:

-

In vitro cytotoxicity screening across a panel of cancer cell lines to determine its potency and spectrum of activity.

-

Detailed mechanistic studies to confirm its effects on DNA synthesis, apoptosis, and to identify the specific cellular targets and signaling pathways involved.

-

Determination of its binding affinities for adenosine receptors to understand its potential off-target effects and to explore its utility in other therapeutic areas where adenosine receptor modulation is beneficial.

-

In vivo efficacy studies in relevant animal models of cancer to assess its therapeutic potential in a physiological setting.

-

Development and optimization of a synthetic route to enable the production of sufficient quantities for preclinical and potential clinical development.

The in-depth technical information and suggested experimental frameworks provided in this guide are intended to catalyze further research into this promising compound, with the ultimate goal of translating its therapeutic potential into clinical applications.

References

- 1. Induction of an apoptotic program in cell-free extracts by 2-chloro-2′-deoxyadenosine 5′-triphosphate and cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Immunosuppressive Effects of 2-Cyanoadenosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular adenosine has emerged as a critical signaling molecule in the regulation of immune responses, often acting as an endogenous immunosuppressant. In environments of inflammation, hypoxia, or tissue damage, such as in the tumor microenvironment, extracellular adenosine levels rise significantly. This accumulation leads to the activation of adenosine receptors on various immune cells, resulting in the dampening of immune effector functions and the promotion of an immunotolerant state.

2-Cyanoadenosine, as a synthetic analog of adenosine, is presumed to exert its immunosuppressive effects primarily through the activation of adenosine receptors, particularly the A2A receptor (A2AR), which is highly expressed on immune cells, including T-lymphocytes. This guide provides a comprehensive overview of the putative immunosuppressive mechanisms of 2-cyanoadenosine, supported by data from related adenosine analogs, detailed experimental protocols for assessing these effects, and visual representations of the key signaling pathways.

Core Immunosuppressive Mechanisms

The immunosuppressive activity of adenosine analogs like 2-cyanoadenosine is predominantly mediated by the activation of A2A receptors on immune cells. This activation triggers a cascade of intracellular signaling events that ultimately lead to the suppression of T-cell activation, proliferation, and effector functions.

T-Lymphocyte Proliferation Inhibition

Activation of A2A receptors on T-lymphocytes by adenosine analogs leads to a significant reduction in their proliferative capacity upon stimulation. This is a hallmark of adenosine-mediated immunosuppression. While specific IC50 values for 2-cyanoadenosine are not available, data from other 2-substituted adenosine analogs demonstrate potent inhibition of lymphocyte proliferation.

Table 1: Representative IC50 Values for Inhibition of Lymphocyte Proliferation by Adenosine Analogs

| Compound | Cell Type | Mitogen/Stimulus | IC50 (µM) | Reference |

| 2-Chloroadenosine | Human Peripheral Blood Lymphocytes | Phytohemagglutinin (PHA) | Not specified, but showed dose-dependent suppression | [1] |

| 2-Chloroadenosine | Human T-lymphoid cells (H9) | - | 0.44 | [2] |

| 2-Chloroadenosine | Human T-lymphoid cells (H9-araC) | - | 0.82 | [2] |

Note: The IC50 values represent the concentration of the compound required to inhibit 50% of the cell proliferation.

Cytokine Release Inhibition

A key aspect of the immunosuppressive function of adenosine analogs is their ability to modulate the production of cytokines by activated T-cells. Activation of A2A receptors generally leads to a decrease in the secretion of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), while it can have varied effects on other cytokines.

Table 2: Representative Data on Cytokine Inhibition by Adenosine Analogs

| Compound | Cell Type | Stimulus | Cytokine | Inhibition/Effect | Reference |

| CGS-21680 (A2AR agonist) | Murine CD4+ T-cells | anti-CD3 | IFN-γ | Dose-dependent inhibition | [3] |

| CGS-21680 (A2AR agonist) | Murine CD4+ T-cells | anti-CD3 | IL-2 | Marked decrease | [3] |

| Adenosine | Human T-cells | Activation | IL-2 | Suppression at ≥ 3 µM | |

| Adenosine | Human T-cells | Activation | IFN-γ | Suppression at ≥ 3 µM |

Signaling Pathways

The immunosuppressive effects of 2-cyanoadenosine are initiated by its binding to adenosine receptors, primarily the A2A receptor, which is a G-protein coupled receptor (GPCR). The subsequent signaling cascade is central to its mechanism of action.

A2A Receptor Signaling Cascade

Upon binding of an agonist like 2-cyanoadenosine, the A2A receptor activates the Gs alpha subunit of its associated G-protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels then activate Protein Kinase A (PKA). PKA phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which ultimately leads to the modulation of gene expression, resulting in the suppression of T-cell activation and effector functions.

Caption: A2A Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the immunosuppressive effects of adenosine analogs like 2-cyanoadenosine.

T-Lymphocyte Proliferation Assay

This assay measures the ability of a compound to inhibit the proliferation of T-lymphocytes following stimulation.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin

-

Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies

-

2-Cyanoadenosine (or other adenosine analog)

-

[³H]-Thymidine or CFSE (Carboxyfluorescein succinimidyl ester)

-

96-well flat-bottom plates

-

Liquid scintillation counter or flow cytometer

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Add 50 µL of varying concentrations of 2-cyanoadenosine (prepared in complete medium) to the wells. Include a vehicle control.

-

Add 50 µL of the T-cell mitogen (e.g., PHA at 5 µg/mL) or anti-CD3/anti-CD28 beads to stimulate proliferation. Include unstimulated control wells.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

-

For [³H]-Thymidine incorporation:

-

Add 1 µCi of [³H]-Thymidine to each well 18 hours before harvesting.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

-

For CFSE staining:

-

Label the cells with CFSE before plating.

-

After incubation, harvest the cells and analyze by flow cytometry to measure the dilution of CFSE, which indicates cell division.

-

-

Calculate the percentage of inhibition of proliferation for each concentration of 2-cyanoadenosine compared to the stimulated control. Determine the IC50 value.

Caption: Lymphocyte Proliferation Assay Workflow

Cytokine Release Assay

This assay quantifies the effect of a compound on the production and release of cytokines from activated immune cells.

Materials:

-

Human PBMCs

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

Lipopolysaccharide (LPS) or anti-CD3/anti-CD28 antibodies

-

2-Cyanoadenosine

-

96-well plates

-

ELISA (Enzyme-Linked Immunosorbent Assay) kits for specific cytokines (e.g., IL-2, IFN-γ, TNF-α) or a multiplex cytokine assay system

Procedure:

-

Isolate and prepare PBMCs as described in the proliferation assay protocol.

-

Plate 1 x 10⁵ cells per well in a 96-well plate.

-

Add varying concentrations of 2-cyanoadenosine to the wells.

-

Stimulate the cells with an appropriate stimulus (e.g., LPS for monocytes, anti-CD3/anti-CD28 for T-cells).

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant from each well.

-

Measure the concentration of the desired cytokines in the supernatants using ELISA or a multiplex assay according to the manufacturer's instructions.

-

Calculate the percentage of cytokine inhibition for each concentration of 2-cyanoadenosine compared to the stimulated control.

Conclusion

While direct quantitative data on the immunosuppressive effects of 2-cyanoadenosine is limited, the available information on related adenosine analogs strongly suggests its potential as a potent immunomodulator. Its presumed mechanism of action, primarily through the A2A adenosine receptor, involves the inhibition of T-lymphocyte proliferation and the suppression of pro-inflammatory cytokine production. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of the immunosuppressive properties of 2-cyanoadenosine and other novel immunomodulatory compounds. Further research is warranted to elucidate the specific quantitative effects and full therapeutic potential of 2-cyanoadenosine in various immunological contexts.

References

- 1. Apoptotic death of lymphocytes upon treatment with 2-chloro-2'-deoxyadenosine (2-CdA) - PubMed [pubmed.ncbi.nlm.nih.gov]